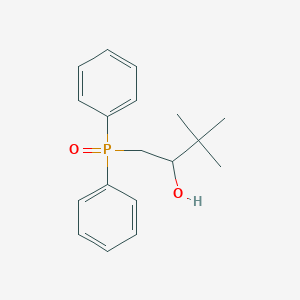
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a diphenylphosphinyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-2-butanone with diphenylphosphine oxide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of Grignard reagents. For example, the reaction of 3,3-dimethyl-2-butanone with diphenylphosphine oxide in the presence of a Grignard reagent such as phenylmagnesium bromide can yield the desired product. The reaction conditions include maintaining a low temperature and using anhydrous solvents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major product is 3,3-dimethyl-2-butanone.
Reduction: The major product is 3,3-dimethylbutane.
Substitution: The major products include 3,3-dimethyl-2-chlorobutane or 3,3-dimethyl-2-bromobutane.
Wissenschaftliche Forschungsanwendungen
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphinyl group can act as a ligand, binding to metal ions and facilitating catalytic reactions. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanol: A secondary alcohol with a similar structure but lacking the diphenylphosphinyl group.
3,3-Dimethyl-2-butanone: A ketone with a similar carbon skeleton but different functional groups.
Diphenylphosphine oxide: A compound with a similar phosphinyl group but different carbon framework.
Uniqueness
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- is unique due to the presence of both the diphenylphosphinyl group and the tertiary butanol structure. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in synthesis and research.
Eigenschaften
CAS-Nummer |
123271-34-1 |
|---|---|
Molekularformel |
C18H23O2P |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
1-diphenylphosphoryl-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C18H23O2P/c1-18(2,3)17(19)14-21(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3 |
InChI-Schlüssel |
HXBJJEGZCHNKPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)

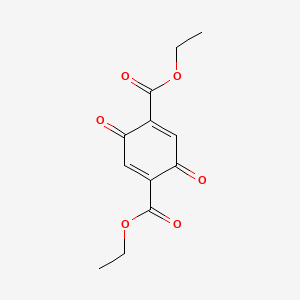
![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)
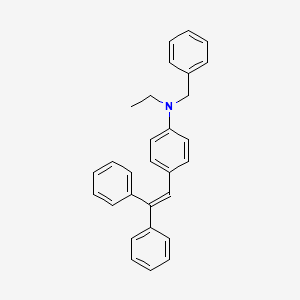
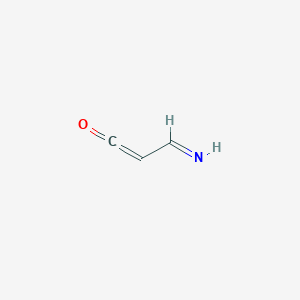


![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)
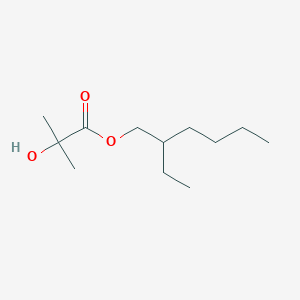
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
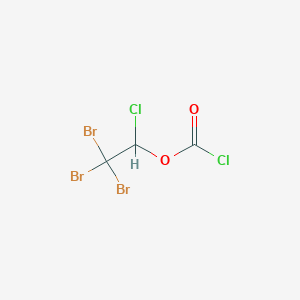
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)

